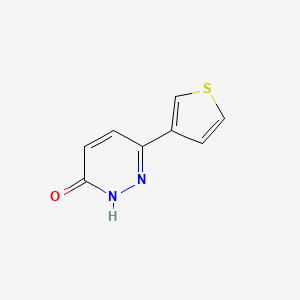

6-(thiophen-3-yl)pyridazin-3(2H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

3-thiophen-3-yl-1H-pyridazin-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2OS/c11-8-2-1-7(9-10-8)6-3-4-12-5-6/h1-5H,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USSZYBGSHQIXSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NN=C1C2=CSC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for 6 Thiophen 3 Yl Pyridazin 3 2h One and Its Derivatives

Strategies for Constructing the Pyridazin-3(2H)-one Ring System

The formation of the pyridazinone core is a critical step, and several reliable methods have been established for this purpose. These strategies often involve the cyclization of acyclic precursors containing the necessary carbon and nitrogen framework.

Cyclocondensation reactions, which involve the formation of a cyclic compound from one or more acyclic molecules with the elimination of a small molecule like water, are a cornerstone in the synthesis of pyridazinones. The use of hydrazine (B178648) and its derivatives as the binucleophilic nitrogen source is a common theme in these pathways.

A prevalent and straightforward method for the synthesis of 6-substituted-4,5-dihydropyridazin-3(2H)-ones involves the reaction of γ-ketoacids with hydrazine hydrate (B1144303). researchgate.netscispace.com For the specific synthesis of the target compound's precursor, the key starting material is 4-oxo-4-(thiophen-3-yl)butanoic acid. This γ-ketoacid undergoes a cyclization reaction with hydrazine hydrate, typically in a solvent like ethanol (B145695), to yield 6-(thiophen-3-yl)-4,5-dihydropyridazin-3(2H)-one. researchgate.netscispace.com

The synthesis of the final aromatic pyridazinone, 6-(thiophen-3-yl)pyridazin-3(2H)-one, requires a subsequent dehydrogenation step. The dihydro-pyridazinone intermediate can be treated with a reagent such as a bromine/acetic acid mixture to introduce the double bond and form the stable aromatic ring system. researchgate.net This two-step process provides a reliable route to 6-arylpyridazin-3(2H)-ones.

Table 1: Synthesis via γ-Ketoacid Pathway

| Starting Material | Reagent(s) | Intermediate Product | Final Product |

| 4-oxo-4-(thiophen-3-yl)butanoic acid | 1. Hydrazine Hydrate2. Bromine/Acetic Acid | 6-(thiophen-3-yl)-4,5-dihydropyridazin-3(2H)-one | This compound |

The condensation of maleic acid or its derivatives, such as maleic anhydride (B1165640), with hydrazine is another established route for constructing the pyridazinone skeleton. This approach is particularly common for the synthesis of pyridazinediones. While versatile, this method is less frequently employed for the direct synthesis of 6-aryl substituted pyridazinones like this compound, as it typically requires precursors that lead to oxygen substitution at both the 3 and 6 positions.

Multicomponent reactions (MCRs), where multiple reactants combine in a single synthetic operation to form a product that incorporates portions of all the reactants, offer an efficient and atom-economical approach to complex molecules. beilstein-journals.org One such MCR for pyridazinone synthesis involves the one-pot reaction of an arene, a cyclic anhydride, and an arylhydrazine in the presence of a catalyst. researchgate.net For the synthesis of a 6-(thiophen-3-yl) derivative, this would involve thiophene (B33073) as the arene component and succinic anhydride as the cyclic anhydride. These reactions can be promoted by ultrasound and utilize recyclable catalysts like 1-butyl-3-methylimidazolium bromochloroaluminate ([bmim]Br-AlCl3). researchgate.net

Another effective one-pot method involves the reaction of ketones with glyoxylic acid, followed by treatment with a hydrazine derivative. semanticscholar.org This strategy could be adapted for the target compound by using a thiophen-3-yl ketone as the starting material.

Table 2: Multicomponent Reaction Strategies for Pyridazinone Synthesis

| Strategy | Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions |

| Friedel-Crafts Acylation/Cyclization | Thiophene | Succinic Anhydride | Hydrazine Hydrate | [bmim]Br-AlCl3, Ultrasound |

| Ketone-based Condensation | Thiophen-3-yl Ketone | Glyoxylic Acid | Hydrazine Hydrate | One-pot reaction |

Functionalization and Derivatization of the Pyridazinone Ring

Once the this compound core is synthesized, further structural diversity can be achieved by functionalizing the ring. The nitrogen atom at the 2-position is a common site for derivatization.

The hydrogen atom on the nitrogen at the 2-position of the pyridazin-3(2H)-one ring is amenable to substitution, allowing for the introduction of a wide variety of functional groups. nih.govresearchgate.net Alkylation is a common modification, achieved by reacting the parent pyridazinone with alkyl halides in the presence of a base. researchgate.net

For instance, N-alkylation can be performed by treating this compound with reagents like ethyl bromoacetate (B1195939) in an anhydrous solvent such as acetonitrile, with potassium carbonate serving as the base. researchgate.net This reaction yields the corresponding ethyl 2-(6-(thiophen-3-yl)-3-oxo-pyridazin-1(6H)-yl)acetate. The resulting ester can be further modified, for example, through hydrolysis to the carboxylic acid or by conversion to amides. researchgate.net This N-alkylation strategy is a key method for creating extensive libraries of 2,6-disubstituted pyridazinone derivatives for various applications. nih.govresearchgate.netresearchgate.net

Table 3: Examples of N-2 Position Functionalization

| Reagent | Base/Solvent | Resulting N-2 Substituent |

| Ethyl Bromoacetate | K₂CO₃ / Acetonitrile | -CH₂COOEt |

| Propyl Iodide | NaH / DMF | -CH₂CH₂CH₃ |

| Benzyl Bromide | K₂CO₃ / Acetone | -CH₂Ph |

Functionalization at the 4- and 5-Positions

The pyridazinone ring of 6-arylpyridazin-3(2H)-ones is a versatile scaffold that allows for further chemical modification at the 4- and 5-positions. These modifications are crucial for developing derivatives with tailored properties. The primary strategies for functionalization involve the substitution of pre-existing groups, typically halogens, or the direct activation of C-H bonds.

Halogenated pyridazinones, such as 4,5-dichloropyridazin-3(2H)-one derivatives, serve as key intermediates. The chlorine atoms at these positions are susceptible to nucleophilic substitution, allowing for the introduction of a wide array of functional groups. For instance, selective substitution at the 5-position can be achieved with various cyclic and acyclic amines in the presence of a base like cesium carbonate, yielding 5-amino-4-chloro-pyridazinone derivatives. This differential reactivity allows for sequential and controlled functionalization.

Another powerful technique for introducing new groups is through transition-metal-catalyzed cross-coupling reactions. Starting from 4,5-dihalopyridazinones, aryl or heteroaryl groups can be introduced using Suzuki-Miyaura coupling reactions. This method has been successfully employed to synthesize 4,5-diarylpyridazin-3(2H)-ones by reacting the dichloro-precursor with arylboronic acids.

Direct C-H functionalization offers a more atom-economical approach by avoiding the need for pre-installed leaving groups. For example, regioselective C-H magnesiation at the C-4 position has been demonstrated on pyridazinone substrates. The resulting organometallic intermediate can then be quenched with various electrophiles to introduce a range of substituents.

| Method | Precursor | Reagents | Position(s) Functionalized | Product Type |

|---|---|---|---|---|

| Nucleophilic Substitution | 4,5-Dichloropyridazinone | Amines, Cs2CO3 | 5-position | 5-Amino-4-chloropyridazinone |

| Suzuki-Miyaura Coupling | 4,5-Dichloropyridazinone | ArB(OH)2, Pd catalyst | 4- and 5-positions | 4,5-Diarylpyridazinone |

| C-H Magnesiation | 5-Chloropyridazinone | TMPMgCl·LiCl, Electrophile | 4-position | 4-Substituted-5-chloropyridazinone |

Introduction of Alkyl and Aryl Groups

The introduction of alkyl and aryl groups onto the pyridazinone scaffold can occur at several positions, including the nitrogen atom at position 2 (N-alkylation/arylation) or the carbon atoms at positions 4 and 5 (C-alkylation/arylation).

N-alkylation is a common modification, typically achieved by treating the pyridazinone with an alkyl halide in the presence of a base. This reaction introduces an alkyl group onto the ring nitrogen, which can significantly alter the compound's physical and chemical properties. For example, simple alkylation of pyridazin-3-one derivatives has been used to synthesize new N-substituted compounds. researchgate.net

The introduction of aryl groups at the carbon positions of the pyridazinone ring is most efficiently accomplished via cross-coupling reactions, as mentioned previously. The Suzuki-Miyaura reaction is a favored method for C-arylation at the 4-, 5-, and 6-positions, starting from the corresponding halopyridazinones and reacting them with arylboronic acids in the presence of a palladium catalyst. nih.gov

Introduction of the Thiophene Moiety

The synthesis of the target compound, this compound, hinges on the formation of the C-C bond between the pyridazinone ring and the thiophene moiety. This can be accomplished through two main strategies: coupling a pre-formed pyridazinone with a thiophene derivative or constructing the pyridazinone ring onto a thiophene precursor.

Cross-Coupling Methodologies for Aryl/Heteroaryl Linkage

Modern organic synthesis relies heavily on transition-metal-catalyzed cross-coupling reactions to form C-C bonds between aryl and heteroaryl systems.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is one of the most robust and widely used methods for this purpose. The general approach involves the reaction of a halopyridazinone (e.g., 6-chloropyridazin-3(2H)-one) with a thiopheneboronic acid (in this case, thiophene-3-boronic acid) or its corresponding boronate ester. acs.orgacs.org The reaction is catalyzed by a palladium(0) complex, often generated in situ from a palladium(II) precursor like Pd(OAc)₂ or PdCl₂(PPh₃)₂, and requires a base such as Na₂CO₃, K₂CO₃, or K₃PO₄. acs.org The choice of ligand, solvent, and base is critical for achieving high yields. Microwave-assisted protocols have been shown to accelerate these reactions significantly. nih.gov

| Component | Examples | Typical Role |

|---|---|---|

| Pyridazinone Substrate | 6-Chloro- or 6-Bromo-pyridazin-3(2H)-one | Electrophilic partner |

| Thiophene Reagent | Thiophene-3-boronic acid | Nucleophilic partner |

| Palladium Catalyst | Pd(PPh3)4, Pd(dppf)Cl2, Pd(OAc)2 | Catalyzes C-C bond formation |

| Base | Na2CO3, K2CO3, K3PO4 | Activates boronic acid |

| Solvent | Dioxane, Toluene, DME, Ethanol/Water | Reaction medium |

Other Transition Metal-Catalyzed Coupling Approaches

While the Suzuki-Miyaura reaction is prevalent, other cross-coupling methods can also be employed. The Stille reaction , which couples an organotin reagent (e.g., 3-(tributylstannyl)thiophene) with an organic halide, is a viable alternative. wikipedia.orgsynarchive.com Stille couplings are often tolerant of a wide range of functional groups but have the disadvantage of using toxic organotin compounds. wikipedia.org

The Heck reaction provides another pathway, typically involving the coupling of a halide with an alkene. organic-chemistry.org For the synthesis of this compound, this would likely involve a multi-step process, potentially coupling a halopyridazinone with 3-vinylthiophene (B81652) followed by subsequent modification.

Direct Substitution and Annulation Methods Involving Thiophene Precursors

An alternative to cross-coupling is to build the pyridazinone ring directly onto a thiophene-containing starting material. This "annulation" strategy often begins with a Friedel-Crafts acylation reaction. nih.gov In this approach, thiophene is acylated with a four-carbon chain that can be cyclized to form the pyridazinone ring.

A typical sequence involves the Friedel-Crafts acylation of thiophene with a succinic anhydride derivative, such as 3-carbomethoxypropionyl chloride, in the presence of a Lewis acid catalyst (e.g., AlCl₃ or SnCl₄). nih.govgoogle.com This reaction forms a 4-oxo-4-(thienyl)butanoic acid derivative. It is important to note that the electrophilic acylation of unsubstituted thiophene occurs with high regioselectivity at the 2-position due to the greater stabilization of the cationic intermediate. echemi.comstackexchange.com To obtain the desired 3-substituted isomer for the synthesis of this compound, one would need to start with a pre-functionalized thiophene or employ specific reaction conditions that favor 3-acylation, which can be challenging.

Once the thienyl keto-acid is obtained, subsequent condensation with hydrazine hydrate (N₂H₄·H₂O) leads to the formation of the six-membered pyridazinone ring, yielding the final product. nih.gov This cyclization is a classic method for forming the pyridazinone heterocycle.

Friedel-Crafts Acylation Approaches

The Friedel-Crafts acylation is a cornerstone reaction for the synthesis of the requisite γ-ketoacid precursor, 4-oxo-4-(thiophen-3-yl)butanoic acid. This electrophilic aromatic substitution reaction involves the acylation of thiophene with succinic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). stackexchange.com

The reaction mechanism initiates with the activation of succinic anhydride by the Lewis acid, forming a highly electrophilic acylium ion complex. The thiophene ring, acting as the nucleophile, then attacks the acylium ion. Due to the electronic properties of the sulfur atom, thiophene is highly reactive towards electrophilic substitution, with a preference for the C2 and C5 positions. To achieve substitution at the C3 position, starting materials like 3-substituted thiophenes may be employed, or separation of isomers may be required. The subsequent workup of the reaction quenches the catalyst and yields the desired 4-oxo-4-(thiophen-3-yl)butanoic acid. stackexchange.comresearchgate.net The choice of solvent and catalyst is crucial, as traditional Friedel-Crafts catalysts can sometimes lead to side reactions or polymerization of the thiophene ring. google.com

Table 1: Key Parameters in Friedel-Crafts Acylation for γ-Ketoacid Synthesis

| Parameter | Description | Typical Conditions | Reference(s) |

| Aromatic Substrate | Thiophene | Thiophene | |

| Acylating Agent | Succinic Anhydride | Succinic Anhydride | stackexchange.com |

| Catalyst | Lewis Acid | AlCl₃, SnCl₄, ZnCl₂ | google.com |

| Solvent | Inert Organic Solvent | Nitrobenzene, Dichloromethane | beilstein-journals.org |

| Temperature | Varies with substrate and catalyst reactivity | 0 °C to room temperature | beilstein-journals.org |

Reactions with Thiophene-Containing Synthons

Two primary strategies utilize thiophene-containing synthons for the construction of the this compound scaffold.

The first and more traditional method is the cyclocondensation reaction . The key synthon, 4-oxo-4-(thiophen-3-yl)butanoic acid (prepared via Friedel-Crafts acylation), is reacted with hydrazine hydrate (N₂H₄·H₂O). The reaction typically proceeds by heating the mixture in a suitable solvent like ethanol or acetic acid. The initial step involves the formation of a hydrazone intermediate through the reaction of the ketone carbonyl group with hydrazine. Subsequent intramolecular cyclization and dehydration lead to the formation of the stable pyridazinone ring. bas.bgnih.gov

The second, more modern approach involves a Suzuki-Miyaura cross-coupling reaction . This palladium-catalyzed reaction provides a powerful tool for forming the C-C bond between the thiophene and pyridazinone rings late in the synthetic sequence. nih.gov This strategy begins with a pre-formed pyridazinone ring bearing a halogen, typically chlorine or bromine, at the 6-position (e.g., 6-chloropyridazin-3(2H)-one). This halogenated pyridazinone is then coupled with thiophene-3-boronic acid in the presence of a palladium catalyst (like Pd(PPh₃)₄) and a base (such as Na₂CO₃ or Cs₂CO₃). sci-hub.senih.govresearchgate.net This method offers high functional group tolerance and allows for the late-stage introduction of the thiophene moiety, which is beneficial for generating analogs. figshare.com

Green Chemistry Approaches in this compound Synthesis

In line with the principles of sustainable chemistry, efforts have been directed towards developing more environmentally benign synthetic routes for pyridazinone derivatives. These approaches focus on reducing waste, minimizing the use of hazardous solvents, and lowering energy consumption.

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. ekb.eg For the synthesis of this compound, microwave irradiation can be effectively applied to several key steps.

Similarly, the Suzuki-Miyaura cross-coupling reaction benefits greatly from microwave assistance. nih.govfigshare.com Microwave irradiation can dramatically reduce the reaction times for the coupling of 6-chloropyridazin-3(2H)-one with thiophene-3-boronic acid, often from hours to minutes, while maintaining or even improving yields. sci-hub.se

Table 2: Comparison of Conventional vs. Microwave-Assisted Pyridazinone Synthesis

| Reaction Step | Conventional Method (Time) | Microwave-Assisted Method (Time) | Yield Improvement | Reference(s) |

| Cyclocondensation | 6 - 8 hours | 5 - 15 minutes | Often significant | bas.bgresearchgate.net |

| Suzuki Coupling | 12 - 24 hours | 10 - 30 minutes | Moderate to significant | sci-hub.senih.gov |

Ultrasound-Promoted Reactions

Ultrasonic irradiation is another green chemistry tool that enhances chemical reactivity through the phenomenon of acoustic cavitation. The collapse of cavitation bubbles generates localized high temperatures and pressures, leading to increased reaction rates and yields. nih.govresearchgate.net

The synthesis of pyridazinone derivatives has been shown to be effectively promoted by ultrasound. nih.gov The cyclocondensation reaction between the γ-ketoacid and hydrazine can be performed under ultrasonic conditions, often at room temperature, which reduces the energy input and minimizes thermal degradation of products. mdpi.com This sonochemical method provides a mild and efficient alternative to conventional heating. researchgate.net Studies have shown that ultrasound can substantially decrease reaction times and improve yields in the preparation of N-substituted pyridazinones. nih.gov

Catalyst Development for Sustainable Synthesis

The development of efficient and recyclable catalysts is a central theme in green chemistry. For pyridazinone synthesis, research has focused on replacing hazardous and stoichiometric Lewis acids in Friedel-Crafts reactions and developing more active and reusable catalysts for cross-coupling reactions.

Solid acid catalysts, such as zeolites (e.g., Hβ, HZSM-5) and clays, offer a greener alternative to traditional Lewis acids like AlCl₃ for the acylation of thiophene. These catalysts are typically non-corrosive, reusable, and can be easily separated from the reaction mixture, thereby simplifying purification and reducing waste.

In the context of Suzuki-Miyaura coupling, advancements in catalyst design have led to highly active palladium complexes that can be used at very low loadings. The use of green catalysts like chitosan (B1678972) has also been explored for the synthesis of pyridazines. umich.edu Furthermore, employing green solvents and catalysts, such as polyethylene (B3416737) glycol (PEG), can contribute to a more sustainable synthetic process. mdpi.com

Synthetic Route Optimization and Yield Enhancement Studies

Optimizing the synthetic route to this compound is crucial for its potential application in various fields. Optimization studies focus on systematically varying reaction parameters to maximize product yield, minimize impurities, and ensure the process is scalable and cost-effective. researchgate.netnih.gov

Key parameters for optimization include:

Catalyst Selection and Loading: In both Friedel-Crafts acylation and Suzuki coupling, the choice of catalyst and its concentration are critical. For Suzuki coupling, screening different palladium catalysts and ligands can lead to significant improvements in yield and reaction time. sci-hub.seacs.org

Solvent and Base: The polarity of the solvent and the strength of the base can profoundly influence the reaction rate and outcome, particularly in cross-coupling reactions. core.ac.uk

Temperature and Reaction Time: Fine-tuning the reaction temperature and duration is essential. Green chemistry techniques like microwave and ultrasound irradiation offer precise temperature control and can drastically reduce reaction times. bas.bg

Stoichiometry of Reagents: Adjusting the molar ratios of reactants, such as the boronic acid in a Suzuki coupling, can drive the reaction to completion and improve the yield of the desired product. sci-hub.se

Purification Methods: Developing efficient purification protocols, such as crystallization or chromatography, is vital for obtaining the final compound with high purity.

Reaction Condition Screening

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are typically screened include the choice of solvent, temperature, reaction time, and the nature of the catalyst, if applicable.

For the cyclization of 4-oxo-4-(thiophen-3-yl)butanoic acid with hydrazine hydrate, a variety of solvents can be employed. Protic solvents such as ethanol, n-butanol, or acetic acid are commonly used to facilitate the condensation reaction. The reaction temperature is a critical factor, with most pyridazinone syntheses proceeding efficiently at the reflux temperature of the chosen solvent. Reaction times can vary from a few hours to overnight, and progress is typically monitored by thin-layer chromatography (TLC).

In the case of a Suzuki cross-coupling approach, the screening of palladium catalysts (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂), bases (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃), and solvent systems (e.g., toluene/water, dioxane/water, DMF) is essential for achieving high coupling efficiency. The reaction temperature is also a key variable, with typical temperatures ranging from 80 °C to the reflux temperature of the solvent.

Below is a hypothetical data table illustrating the screening of reaction conditions for the cyclization reaction:

| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Ethanol | 78 | 12 | 65 |

| 2 | n-Butanol | 117 | 8 | 72 |

| 3 | Acetic Acid | 118 | 6 | 85 |

| 4 | Toluene | 111 | 24 | 40 |

This is a representative table based on general knowledge of pyridazinone synthesis and does not represent actual experimental data for this specific compound.

Isolation and Purification Techniques

Following the completion of the synthesis, the isolation and purification of this compound are necessary to obtain a product of high purity. The specific techniques employed will depend on the physical properties of the compound and the nature of the impurities present in the reaction mixture.

A standard workup procedure for the cyclization reaction would involve cooling the reaction mixture, followed by filtration to collect the crude product if it precipitates. If the product remains in solution, the solvent is typically removed under reduced pressure. The resulting residue can then be partitioned between an organic solvent (e.g., ethyl acetate (B1210297), dichloromethane) and water to remove any water-soluble impurities.

The primary method for the purification of solid pyridazinone derivatives is recrystallization. Common solvents for recrystallization include ethanol, methanol, or mixtures of solvents such as ethyl acetate/hexane (B92381) or dichloromethane/ether. The choice of solvent is determined by the solubility of the compound at different temperatures.

For non-crystalline products or for achieving higher purity, column chromatography is a widely used technique. Silica (B1680970) gel is the most common stationary phase, and the mobile phase is typically a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane). The polarity of the eluent is optimized to achieve good separation of the desired product from any byproducts or unreacted starting materials.

The purity of the final product is typically assessed by techniques such as thin-layer chromatography (TLC), melting point determination, and spectroscopic methods including ¹H NMR, ¹³C NMR, and mass spectrometry.

A summary of common isolation and purification techniques is presented in the table below:

| Technique | Description |

| Filtration | Used to separate the solid product from the reaction mixture if it precipitates upon cooling. |

| Extraction | The crude product is dissolved in an organic solvent and washed with water or brine to remove inorganic impurities. |

| Recrystallization | The crude solid is dissolved in a hot solvent and allowed to cool, leading to the formation of pure crystals. |

| Column Chromatography | A solution of the crude product is passed through a column of adsorbent material (e.g., silica gel) to separate the components based on their polarity. |

Structure Activity Relationship Sar and Molecular Design Principles for 6 Thiophen 3 Yl Pyridazin 3 2h One Analogues

Rational Design Strategies

The rational design of analogues of 6-(thiophen-3-yl)pyridazin-3(2H)-one is a meticulous process that leverages computational and conceptual models to predict and enhance biological activity. This approach is multifaceted, incorporating strategies that range from altering the core structure to understanding the nuanced interactions with biological targets.

Scaffold Hopping and Bioisosteric Replacement Approaches

Scaffold hopping is a creative and effective strategy in drug design aimed at identifying isofunctional molecular structures with distinct molecular backbones. This approach is particularly valuable for navigating intellectual property landscapes and improving the physicochemical and pharmacokinetic properties of a lead compound. In the context of this compound, scaffold hopping could involve replacing the central pyridazinone ring with other heterocyclic systems that maintain the crucial spatial arrangement of key pharmacophoric features.

Bioisosteric replacement, a related and often complementary strategy, involves the substitution of atoms or groups with other atoms or groups that have similar physical or chemical properties. A common bioisosteric replacement in medicinal chemistry is the substitution of a phenyl ring with a thiophene (B33073) ring. nih.gov This substitution is well-tolerated in many instances and can lead to improved metabolic stability and binding affinity. nih.gov The thiophene ring in this compound is itself a bioisostere of a phenyl ring, and further modifications could involve replacing it with other aromatic or heteroaromatic systems to modulate activity. For instance, the pyridazine (B1198779) ring has been used as a bioisosteric replacement for a phenyl ring, which can lead to a significant reduction in lipophilicity, potentially improving the compound's pharmacokinetic profile. cambridgemedchemconsulting.com

| Original Moiety | Potential Bioisosteric Replacement | Rationale for Replacement |

| Pyridazinone Core | Pyridinone, Pyrazolone, Triazinone | Maintain key hydrogen bonding patterns while altering electronic properties and synthetic accessibility. |

| Thiophene Ring | Phenyl, Pyridine, Furan, Thiazole | Modulate aromaticity, electronic character, and potential for specific interactions with the biological target. |

Ligand-Based Design Methodologies

In the absence of a known 3D structure of the biological target, ligand-based design methodologies become paramount. These approaches rely on the analysis of a set of molecules known to interact with the target to derive a pharmacophore model. A pharmacophore represents the essential three-dimensional arrangement of functional groups necessary for biological activity.

For analogues of this compound, a ligand-based approach would involve synthesizing a library of related compounds and evaluating their biological activity. The resulting data would be used to construct a pharmacophore model, which could then be used to screen virtual libraries for new, potentially more active compounds. Key features of a pharmacophore model for this class of compounds might include a hydrogen bond donor/acceptor from the pyridazinone amide, an aromatic feature from the thiophene ring, and specific hydrophobic regions.

| Pharmacophore Feature | Potential Corresponding Structural Element |

| Hydrogen Bond Donor/Acceptor | Amide group of the pyridazinone ring |

| Aromatic/Hydrophobic Feature | Thiophene ring |

| Additional Acceptor/Donor Sites | Substituents on the thiophene or pyridazinone ring |

Target-Based Design Methodologies

When the three-dimensional structure of the biological target is available, target-based design methodologies, such as molecular docking, can be employed. Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This allows for the visualization of potential binding modes and the identification of key interactions that contribute to biological activity.

For this compound analogues, molecular docking studies could be used to guide the design of new derivatives with improved binding affinity and selectivity. For example, docking simulations could reveal pockets in the active site of the target protein that could accommodate specific substituents on the thiophene or pyridazinone rings. This information would be invaluable in prioritizing the synthesis of compounds that are most likely to exhibit the desired biological effect. Several studies have successfully employed molecular docking to understand the binding modes of pyridazinone derivatives with their targets, such as cyclooxygenase-2 (COX-2). nih.gov

Systematic Derivatization and Substitution Patterns

The systematic derivatization of the this compound scaffold is a cornerstone of SAR studies. By methodically introducing and modifying substituents at various positions, researchers can probe the electronic and steric requirements for optimal biological activity.

Impact of Substituents on the Thiophene Ring

The electronic properties of the substituent can influence the electron density of the thiophene ring, which in turn can affect its interaction with the biological target. Electron-donating groups (e.g., -CH3, -OCH3) can increase the electron density, potentially enhancing pi-pi stacking interactions. Conversely, electron-withdrawing groups (e.g., -Cl, -NO2) can decrease the electron density, which may favor different types of interactions.

The steric bulk of the substituent is another critical factor. Large, bulky groups may cause steric hindrance, preventing the molecule from adopting the optimal conformation for binding. On the other hand, in some cases, a bulky substituent may be necessary to fill a specific hydrophobic pocket in the active site.

| Substituent Position on Thiophene | Type of Substituent | Potential Impact on Activity |

| 2- or 5-position | Small, electron-donating | May enhance pi-stacking interactions |

| 2- or 5-position | Bulky, hydrophobic | Could improve binding by occupying a hydrophobic pocket |

| 4-position | Electron-withdrawing | May alter the electronic profile for improved interactions |

Effects of Modifications on the Pyridazinone Nitrogen (N-substitution)

Modification of the nitrogen atom at the 2-position of the pyridazinone ring (N-substitution) is a common strategy for modulating the pharmacological properties of this class of compounds. The introduction of various substituents at this position can influence solubility, metabolic stability, and binding affinity. sarpublication.com

| N-Substituent | Potential Effect on Properties | Example Research Finding |

| Small alkyl chains | Increased lipophilicity | Often tolerated and can explore small hydrophobic pockets. |

| Aryl or heteroaryl groups | Potential for pi-stacking, altered electronics | Can introduce new binding interactions and modulate activity. |

| Groups with hydrogen bond donors/acceptors | Increased polarity, potential for H-bonding | Acetamide and propanamide moieties at this position have shown good analgesic activity in some 6-arylpyridazinones. sarpublication.com |

Influence of Substitutions at the Pyridazinone Carbon Atoms (C4, C5)

The biological activity of this compound analogues is significantly influenced by substitutions at the C4 and C5 positions of the pyridazinone ring. Research into various pyridazinone derivatives has highlighted the importance of the size, nature, and stereochemistry of substituents at these positions for modulating pharmacological effects.

For instance, in a series of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives, the introduction of different substituents was shown to affect their cardiotonic activity. nih.gov Similarly, studies on pyridazinone-based phosphodiesterase 4 (PDE4) inhibitors revealed that incorporating an indole residue at the C4 position of the pyridazinone ring resulted in higher inhibitory activity compared to dihydropyridazinone analogues. This suggests that the increased planarity of the pyridazinone-4-indole derivatives leads to better interaction within the active site of the enzyme. uel.ac.uk

The introduction of a benzylidene group at the C4 position of 6-phenyl-tetrahydropyridazin-3(2H)-ones has also been explored, indicating that this position is a key site for modification to alter biological activity. researchgate.net Furthermore, the condensation of 4,5-dihydro-6-(4-methoxy-3-methylphenyl)-3(2H)-pyridazinone with aromatic aldehydes at the C4 position leads to 4-substituted benzyl pyridazinones, demonstrating the reactivity of this position for creating diverse analogues. scispace.com

These findings collectively underscore the critical role of substitutions at the C4 and C5 atoms in defining the structure-activity relationship of pyridazinone scaffolds. The data suggests that these positions are amenable to a variety of chemical modifications to optimize biological activity.

Table 1: Influence of C4/C5 Substitutions on Biological Activity

| Compound Series | Substitution at C4/C5 | Biological Target/Activity | Key Finding | Reference |

|---|---|---|---|---|

| 6-phenyl-4,5-dihydro-3(2H)-pyridazinones | Various | Cardiotonic | Substituents influence activity | nih.gov |

| Pyridazinone-based PDE4 inhibitors | Indole at C4 | PDE4B | Increased planarity enhances inhibition | uel.ac.uk |

| 6-phenyl-tetrahydropyridazin-3(2H)-ones | Benzylidene at C4 | Analgesic | C4 is a key modification site | researchgate.net |

| 4,5-dihydro-6-(4-methoxy-3-methylphenyl)-3(2H)-pyridazinone | Aromatic aldehydes at C4 | - | C4 is reactive for diversification | scispace.com |

Conformational Analysis and Flexible versus Rigid Analogues

Study of Tautomeric Forms (e.g., keto-enol tautomerism of pyridazinone)

The pyridazinone ring in this compound and its analogues can exist in tautomeric forms, primarily the keto (lactam) and enol (lactim) forms. nih.gov This keto-enol tautomerism is a fundamental aspect of their chemical behavior and biological activity. libretexts.org The position of the equilibrium between these tautomers is influenced by factors such as the solvent, temperature, and the electronic nature of substituents on the pyridazinone ring. nih.govyoutube.commasterorganicchemistry.com

Generally, for pyridazin-3(2H)-one derivatives, the keto form is more prevalent and stable than the enol (3- and 4-hydroxyl pyridazines) form. nih.govresearchgate.net Theoretical studies using density functional theory (DFT) on the parent pyridazin-3(2H)-one have shown that the direct conversion from the keto to the enol form has a high activation energy. However, this energy barrier is significantly lower in the presence of protic polar solvents, which can facilitate the proton transfer. nih.gov

The introduction of a pyrrolyl substituent on the pyridazine ring has been shown to shift the tautomeric equilibrium towards the hydroxyl (enol) form compared to the unsubstituted parent system. researchgate.net This indicates that the nature of the substituent at the C6 position, such as the thiophen-3-yl group, can play a role in the tautomeric preference. The specific tautomeric form present is critical as it dictates the molecule's shape, hydrogen bonding capabilities, and ultimately its interaction with biological targets.

Conformationally Restricted Systems

The study of conformationally restricted analogues is a valuable strategy for understanding the bioactive conformation of flexible molecules like this compound. By reducing the number of accessible conformations, it is possible to identify the spatial arrangement required for optimal interaction with a biological target. beilstein-journals.orgnih.gov

For pyridazinone derivatives, introducing conformational constraints can lead to more potent and selective compounds. For example, in the development of PDE4 inhibitors, a dihydropyridazinone scaffold was designed with a degree of conformational freedom to study its influence on potency and selectivity. nih.gov The synthesis of rigid, fused heterocyclic systems incorporating the pyridazinone ring is another approach to limit conformational flexibility. For instance, the synthesis of 3-(6-chloropyridazin-3-yl)-3,4-dihydropyridazino-[4,5-b]quinoxalin-2(1Í)-ylmethanone resulted in two stable conformers that could be isolated and characterized, providing insight into the preferred spatial arrangements of the pyridazinone moiety. researchgate.net

These studies on conformationally restricted systems are crucial for elucidating the pharmacophore and guiding the design of new analogues with improved biological profiles.

Advanced SAR Methodologies

Quantitative Structure-Activity Relationships (QSAR)

Quantitative Structure-Activity Relationship (QSAR) studies are powerful computational tools used to correlate the chemical structure of compounds with their biological activity. researchgate.net For pyridazinone derivatives, 3D-QSAR and pharmacophore identification studies have been successfully applied to understand the structural requirements for their activity as potent PDE4 inhibitors. actascientific.com These models provide valuable insights for the design and synthesis of more potent analogues. actascientific.comresearchgate.net

QSAR models have been developed for various series of pyridazinone derivatives, including those with anticancer and anti-inflammatory activities. tandfonline.combeilstein-journals.org For instance, a 3D-QSAR study on pyrazolo-pyridazinone derivatives as FGFR1 inhibitors helped to create a library of new potential anticancer agents. tandfonline.com Similarly, QSAR analysis of pyridazinone derivatives as acetylcholinesterase inhibitors has led to the development of an equation to predict IC50 values before synthesis. researchgate.net

These studies typically involve the generation of quantitative models with good correlation between the observed and predicted activities, allowing for the rational design of new compounds with predetermined activities. actascientific.comnih.gov The application of hydrophobic, steric, and electrostatic fields in these models helps to improve their quality and predictive power. actascientific.com

Table 2: Application of QSAR in Pyridazinone Derivatives

| Compound Series | Biological Target/Activity | QSAR Model Type | Key Finding | Reference |

|---|---|---|---|---|

| Pyridazin-3-one derivatives | PDE4 inhibition | 3D-QSAR, Pharmacophore | Elucidation of structure-activity relationship for designing potent inhibitors | actascientific.com |

| Pyrazolo-pyridazinone derivatives | FGFR1 inhibition (anticancer) | 3D-QSAR | Creation of a library of new potential inhibitors | tandfonline.com |

| Pyridazinone derivatives | Acetylcholinesterase inhibition | QSAR, Pharmacophore | Equation to predict IC50 values pre-synthesis | researchgate.net |

| Pyridazin-3-one derivatives | Vasorelaxant | 3D-QSAR, Pharmacophore | Evaluation of potential activity and binding affinities | nih.gov |

Fragment-Based Drug Discovery (FBDD) Principles Applied to the Scaffold

Fragment-Based Drug Discovery (FBDD) is a powerful method for identifying lead compounds by screening small, low-molecular-weight fragments that bind weakly to a biological target. wikipedia.org These fragments are then optimized and linked together to produce a more potent lead. The pyridazine and pyridazinone scaffolds are considered "privileged structures" in drug design and are well-suited for the application of FBDD principles. researchgate.netnih.gov

The this compound scaffold can be conceptually divided into two key fragments: the thiophene ring and the pyridazinone core. Thiophene and its derivatives are important components of many approved drugs and are recognized as valuable scaffolds in medicinal chemistry. researchgate.netrsc.orgnih.govmdpi.com Similarly, the pyridazinone ring is a versatile core structure found in numerous bioactive compounds. scispace.comsarpublication.comresearchgate.net

In an FBDD approach, libraries of thiophene-containing fragments and pyridazinone-based fragments could be screened against a biological target. Hits from each screen can then be linked or grown to reconstruct the this compound scaffold with optimized interactions within the binding site. This approach allows for a more efficient exploration of chemical space and can lead to the discovery of novel and potent inhibitors. youtube.com The modular nature of the this compound structure, with distinct aromatic and heterocyclic components, makes it an ideal candidate for fragment-based design strategies. sciforum.net

Chemogenomic Approaches in Scaffold Exploration

Chemogenomic approaches represent a powerful strategy in modern drug discovery for systematically exploring the biological target space of a particular chemical scaffold, such as this compound. These methodologies leverage the integration of chemical and biological data to predict and elucidate the interactions between small molecules and their protein targets on a large scale. This approach is particularly valuable for understanding the polypharmacology of a compound series, identifying novel therapeutic applications (drug repurposing), and anticipating potential off-target effects.

The fundamental principle of chemogenomics is that compounds with similar chemical structures are likely to interact with similar biological targets. By mapping the chemical space of this compound analogues against the vast landscape of known biological targets, researchers can generate hypotheses about their mechanisms of action and potential therapeutic utilities.

A key computational tool in chemogenomics is inverse virtual screening (iVS) . Unlike traditional virtual screening where a library of compounds is screened against a single target, iVS screens a single compound against a large database of protein structures or pharmacophore models. This "target fishing" or "target profiling" approach can predict a range of potential binding partners for a given analogue of this compound.

One such study on a library of 52 new pyridazinone-based small molecules utilized a two-step iVS methodology to identify new potential targets. nih.gov The compounds were first screened using a pharmacophore-based approach against a database of over 23,000 proteins, encompassing more than 16,000 pharmacophore models. nih.gov This initial step filters potential targets based on the spatial arrangement of chemical features necessary for binding. Following this, the interactions were further investigated and validated using molecular docking and molecular dynamics simulations to confirm the binding modes and stability of the ligand-protein complexes. nih.gov This focused drug-repurposing approach identified aspartate aminotransferase as a promising repurposed target for the pyridazinone series. nih.gov

Such in silico methods offer a cost-effective and rapid means to prioritize experimental validation. nih.gov For the this compound scaffold, this could involve screening analogues against a panel of targets predicted by iVS to uncover novel activities. The pyridazinone core is known to be a versatile scaffold for developing binders for enzymes and G-protein coupled receptors (GPCRs). nih.gov Chemogenomic approaches can help to systematically explore these and other target classes.

The application of these computational strategies is particularly relevant when a series of compounds, initially designed for a specific target, fails in biological screening. Instead of abandoning the chemical series, chemogenomics offers a rational path to repurpose these molecules by identifying alternative biological targets. nih.gov

The pyridazinone scaffold has been associated with a wide range of biological activities, including anti-inflammatory effects. nih.gov However, the precise molecular targets responsible for these effects are not always clear and may involve multiple pathways. nih.gov Chemogenomic analysis can help to deconvolve this complexity by providing a comprehensive overview of the potential target landscape for pyridazinone derivatives.

The table below illustrates a conceptual framework for how data from chemogenomic screening of this compound analogues could be organized and analyzed.

| Compound ID | Scaffold Variation | Predicted Target | Screening Method | Docking Score (kcal/mol) | Predicted Activity |

| T3P-001 | R1=H, R2=CH3 | Kinase X | Pharmacophore-based iVS | -8.5 | Inhibition |

| T3P-002 | R1=Cl, R2=H | GPCR Y | Molecular Docking | -9.2 | Antagonism |

| T3P-003 | R1=H, R2=OCH3 | Protease Z | Inverse Virtual Screening | -7.9 | Inhibition |

| T3P-004 | R1=F, R2=CH3 | Aspartate Aminotransferase | Target Repurposing Screen | -8.1 | Modulation |

By systematically applying these in silico techniques, researchers can build a comprehensive structure-activity relationship (SAR) database that links specific structural modifications of the this compound scaffold to a profile of biological targets. This knowledge is instrumental in guiding the design of new analogues with enhanced potency and selectivity for desired targets, while minimizing interactions with proteins that could lead to adverse effects.

Computational and Theoretical Chemistry Investigations

Molecular Modeling and Simulation Techniques

While quantum chemical calculations provide detailed electronic information, molecular modeling and simulation techniques are employed to study the behavior of molecules on a larger scale and over longer timescales. These methods can be used to investigate the interactions of "6-(thiophen-3-yl)pyridazin-3(2H)-one" with biological macromolecules, such as proteins, or to simulate its behavior in different solvent environments.

Molecular docking is a prominent technique used to predict the preferred orientation of a small molecule when it binds to a larger molecule, typically a protein receptor. nih.gov This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action. For "this compound," docking studies could be performed to explore its potential as an inhibitor for various enzymes, with the pyridazinone and thiophene (B33073) moieties potentially forming key interactions within a protein's active site. mdpi.com

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are a computational method for analyzing the physical movements of atoms and molecules. These simulations allow for the study of the dynamic evolution of a system, providing insights into conformational changes and the stability of ligand-receptor complexes over time.

There are no published studies that have employed molecular dynamics simulations to investigate the conformational dynamics and stability of this compound, either in isolation or in complex with a biological target.

The elucidation of binding mechanisms through molecular dynamics simulations provides a deeper understanding of the process of a ligand binding to its receptor. No such studies have been reported for this compound.

Monte Carlo (MC) Simulations for Interaction Studies

Monte Carlo simulations are a broad class of computational algorithms that rely on repeated random sampling to obtain numerical results. In computational chemistry, they can be used to study molecular interactions and conformational spaces. A thorough review of the literature did not yield any studies that have utilized Monte Carlo simulations to investigate the interaction properties of this compound.

Prediction of Molecular Properties

The evaluation of synthetic feasibility is a critical component in modern chemistry, allowing researchers to prioritize molecules for synthesis based on their likely complexity and accessibility. arxiv.org For a target molecule such as this compound, computational tools can provide an objective and data-driven assessment before committing laboratory resources. These methods are broadly categorized into complexity-based scoring and retrosynthetic analysis. nih.gov

Complexity-based approaches utilize algorithms to calculate a synthetic accessibility score (SAscore) based on molecular features. nih.gov These features can include the number of stereocenters, the presence of non-standard ring fusions, and the frequency of certain molecular fragments compared to a database of known molecules, such as those that are commercially available. nih.govtsijournals.com A higher score typically indicates greater synthetic complexity.

The more sophisticated approach involves computer-assisted organic synthesis (CAOS) software, which performs automated retrosynthetic analysis. cas.orgwikipedia.org These programs use a vast database of known chemical reactions and transformation rules to work backward from the target structure to simpler, commercially available starting materials. wikipedia.orgsynthiaonline.comsigmaaldrich.com By breaking down the target molecule one step at a time, the software generates potential synthetic pathways. Advanced platforms can even filter these pathways based on predicted reaction yields, cost of starting materials, and avoidance of hazardous reagents. cas.org Several software tools, including SYNTHIA™, AiZynthFinder, and platforms developed by CAS, use artificial intelligence and machine learning models to predict viable synthetic routes. cas.orgwikipedia.orgsynthiaonline.com The application of such tools to this compound would involve proposing disconnections of the thiophene and pyridazinone rings to identify potential precursors and outline a complete synthesis plan.

In silico ADMET profiling is a crucial computational methodology used in the early stages of drug discovery to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of a chemical compound. nih.govnih.gov The primary goal of this approach is to identify molecules with potentially poor pharmacokinetic or toxicological profiles early in the development process, thereby reducing the high attrition rates of drug candidates in later, more expensive stages. researchgate.netcambridge.org This predictive screening is performed using a variety of computational models without the need for laboratory experiments. nih.gov

The methodologies behind in silico ADMET prediction are largely based on Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models. scispace.com These models are built by correlating a set of calculated molecular descriptors (e.g., physicochemical properties, topological indices, and 2D/3D structural fingerprints) with experimentally determined ADMET data for a large set of diverse compounds. cambridge.org Machine learning algorithms are often employed to develop these predictive models.

For a compound like this compound, a suite of ADMET properties would be evaluated using these computational tools. The table below outlines key ADMET parameters and the general computational methodologies used for their prediction.

Methodologies for In Silico ADMET Parameter Prediction

| Category | Parameter | Computational Methodology |

|---|---|---|

| Absorption | Human Intestinal Absorption (HIA) | QSAR models based on molecular descriptors like lipophilicity (logP) and polar surface area (PSA). |

| Caco-2 Cell Permeability | Prediction models trained on experimental data from Caco-2 cell assays, a key indicator of intestinal absorption. | |

| Distribution | Blood-Brain Barrier (BBB) Penetration | Models that predict the ability of a compound to cross the BBB, often using descriptors related to size, polarity, and hydrogen bonding capacity. |

| Metabolism | Cytochrome P450 (CYP) Inhibition | Classification or regression models that predict the likelihood of a compound inhibiting major CYP isoforms (e.g., CYP2D6, CYP3A4), which is critical for assessing drug-drug interaction potential. |

| Toxicity | AMES Mutagenicity | Structural alert-based systems and statistical QSAR models to predict the mutagenic potential of a compound. |

| hERG Inhibition | Models designed to predict the blockage of the hERG potassium channel, a key indicator of potential cardiotoxicity. |

Computational quantum chemistry methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the structural, optical, and electronic properties of molecules like this compound. mdpi.commdpi.comgsconlinepress.com DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-31G* or 6-311G), can provide deep insights into a molecule's behavior at the electronic level. gsconlinepress.comijsr.net

A fundamental aspect of these investigations is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter that indicates the chemical reactivity and kinetic stability of the molecule. gsconlinepress.comresearchgate.net A smaller energy gap generally suggests higher reactivity and is correlated with electronic transitions observed in UV-Vis spectra. mdpi.com

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to further characterize the molecule's electronic nature. These include chemical hardness (η), electronegativity (χ), and the electrophilicity index (ω). gsconlinepress.comresearchgate.net Molecular Electrostatic Potential (MEP) maps are also generated to visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. mdpi.com

Furthermore, DFT calculations can predict optical properties, such as polarizability and first-order hyperpolarizability (β), which are important for assessing a molecule's potential in nonlinear optical (NLO) applications. mdpi.com The tables below present typical electronic properties and reactivity descriptors calculated for analogous pyridazinone and thiophene-containing structures using DFT methods, illustrating the type of data generated in such theoretical studies.

Calculated Electronic Properties of Pyridazinone and Thiophene Analogs via DFT

| Parameter | Description | Typical Calculated Value Range (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.0 to -6.5 gsconlinepress.comresearchgate.net |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -2.5 gsconlinepress.comresearchgate.net |

| Energy Gap (ΔE) | Difference between LUMO and HOMO energies (ELUMO - EHOMO) | 3.5 to 4.9 gsconlinepress.comresearchgate.net |

Calculated Global Reactivity Descriptors of Pyridazinone Analogs via DFT

| Parameter | Formula | Typical Calculated Value Range (eV) |

|---|---|---|

| Hardness (η) | (ELUMO - EHOMO) / 2 | 1.7 to 2.5 gsconlinepress.comresearchgate.net |

| Electronegativity (χ) | -(ELUMO + EHOMO) / 2 | 3.9 to 4.3 gsconlinepress.comresearchgate.net |

| Electrophilicity Index (ω) | χ² / (2η) | 3.0 to 4.5 gsconlinepress.comresearchgate.net |

Advanced Spectroscopic and Analytical Characterization Methodologies

Spectroscopic Techniques for Structural Elucidation

The precise chemical structure of 6-(thiophen-3-yl)pyridazin-3(2H)-one would be confirmed using a combination of advanced spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the carbon and hydrogen framework.

2D NMR Techniques (e.g., COSY, HMQC, HMBC):To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy) would establish proton-proton couplings, visually connecting signals from adjacent protons on both the pyridazinone and thiophene (B33073) rings. nih.gov

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) would correlate directly bonded proton and carbon atoms, allowing for the assignment of a specific proton signal to its corresponding carbon signal. nih.gov

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Analysis of Characteristic Functional Group Vibrations:The IR spectrum of this compound would be expected to display several characteristic absorption bands. A strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the pyridazinone ring would be prominent, typically in the region of 1650-1700 cm⁻¹. The N-H stretching vibration of the amide group would appear as a broader band, usually in the 3100-3300 cm⁻¹ region. Vibrations associated with the C=C and C-N bonds of the heterocyclic rings, as well as the C-H stretching and bending vibrations of the aromatic rings, would also be present at their characteristic frequencies.

Without access to published experimental data from these specific analyses for this compound, a detailed and accurate article conforming to the required outline cannot be generated at this time. The synthesis and full spectroscopic characterization of this specific compound would be required to populate the requested data tables and provide a thorough analysis.

Despite a comprehensive search for specific analytical data, no detailed experimental results for the compound this compound corresponding to the requested analytical techniques were found. Publicly available scientific literature and chemical databases appear to lack specific high-resolution mass spectrometry (HRMS), electrospray ionization mass spectrometry (ESI-MS), ultraviolet-visible (UV-Vis) spectroscopy, and thin-layer chromatography (TLC) data for this exact molecule.

Information on related compounds, such as isomers (e.g., 6-(thiophen-2-yl)pyridazin-3(2H)-one) or other pyridazinone derivatives, is available but does not meet the specific requirements of this request. Providing data from analogous compounds would not be scientifically accurate for the specified molecule.

Therefore, it is not possible to generate the requested article with scientifically accurate, detailed research findings for this compound based on the currently accessible information.

Chromatographic Separation and Purity Assessment

Column Chromatography for Purification

Column chromatography is a fundamental purification technique employed in the synthesis of pyridazinone derivatives to isolate the target compound from crude reaction mixtures. nih.govmdpi.com This method separates compounds based on their differential adsorption to a stationary phase while a mobile phase passes through it. For pyridazinone compounds, silica (B1680970) gel is the most commonly used stationary phase due to its polarity and effectiveness in separating a wide range of organic molecules. mdpi.comsciforum.netmdpi.com

The selection of the mobile phase, or eluent, is critical for achieving effective separation. A gradient of solvents with increasing polarity is often used to elute compounds with varying polarities from the column. Common solvent systems reported for the purification of related heterocyclic structures include mixtures of ethyl acetate (B1210297) and hexane (B92381), methylene (B1212753) chloride and methanol, or chloroform (B151607) and light petroleum. nih.govmdpi.comsciforum.net The progress of the separation is typically monitored by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product. sciforum.net

| Stationary Phase | Mobile Phase (Eluent System) | Compound Type | Source |

| Silica Gel | Methylene chloride / Methanol (30/1 to 10/1) | Pyridazinone Compound (YWS01125) | nih.gov |

| Silica Gel | Ethyl acetate / Hexane (1:1) | Pyridazinone Derivatives | mdpi.com |

| Silica Gel | Chloroform / Light petroleum | Thienyl-pyridazine Derivatives | sciforum.net |

| Silica Gel | Methylene chloride / Hexane (1:2, v/v) | 4,7-bis(5-(9-hexyl-9H-carbazol-3-yl)thiophen-2-yl)- nih.govnih.govacs.orgthiadiazolo[3,4-d]pyridazine | mdpi.com |

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is an indispensable analytical tool for assessing the purity and performing quantitative analysis of pyridazinone derivatives. nih.govresearchgate.net Reversed-phase HPLC (RP-HPLC) is the most common mode used for these compounds, where a nonpolar stationary phase is paired with a polar mobile phase. nih.govmdpi.com

C18-bonded silica (ODS) columns are frequently utilized as the stationary phase, offering excellent separation for a wide range of medium-polarity compounds like this compound. nih.govacs.org The mobile phase typically consists of a mixture of water and an organic solvent, such as acetonitrile, often with additives like ammonia (B1221849) or formic acid to improve peak shape and resolution. nih.govacs.org Gradient elution, where the composition of the mobile phase is changed over the course of the analysis, is commonly employed to separate complex mixtures or to analyze compounds with a wide range of polarities. nih.govacs.org Detection is usually performed using a UV detector set at a wavelength where the analyte exhibits strong absorbance. mdpi.com This technique is validated for parameters such as linearity, accuracy, precision, and robustness to ensure reliable and accurate quantification. mdpi.com

| Parameter | Method 1 | Method 2 |

| Column | Hypersil GOLD C18 (4.6 × 150 mm, 5 µm) | Waters XBridge C18 (2.1 mm × 50 mm, 3.5 µm) |

| Mobile Phase | A: 0.025% aqueous ammonia; B: Acetonitrile | Acetonitrile / Water + 0.1% ammonia or +0.1% formic acid |

| Elution | Gradient | Gradient (5-95%) |

| Flow Rate | 1.0 mL/min | Not specified |

| Detection | Not specified | Not specified |

| Application | Purity analysis of pyridazinone compound YWS01125 | Chromatographic separation of a pyridazinone series |

| Source | nih.gov | acs.org |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are essential for understanding the compound's structure and properties. While the specific crystal structure for this compound is not detailed in the provided search results, analysis of closely related thiophene-containing pyridazinone and heterocyclic derivatives illustrates the utility of this method.

For instance, the crystal structure of a similar compound, 6-[(E)-2-(thiophen-2-yl)ethenyl]-4,5-dihydropyridazin-3(2H)-one, was determined, revealing key structural features. nih.gov In this analogue, the thiophene ring is essentially planar, while the dihydropyridazine (B8628806) ring adopts a non-planar conformation. nih.gov A critical aspect of the solid-state structure is the formation of intermolecular hydrogen bonds. In the crystal lattice of this related molecule, pairs of N—H⋯O hydrogen bonds link molecules into dimers, which are further connected by C—H⋯O interactions to form layers. nih.gov Such analyses confirm the molecular connectivity and provide insights into the crystal packing and supramolecular assembly. nih.govresearchgate.net

The data obtained from X-ray diffraction, including unit cell dimensions and space group, are fundamental for the unambiguous characterization of the solid-state form of a compound. researchgate.netmdpi.com

| Compound | Crystal System | Space Group | Key Structural Features / Interactions | Source |

| 6-[(E)-2-(thiophen-2-yl)ethenyl]-4,5-dihydropyridazin-3(2H)-one | Not specified | Not specified | Thiophene ring is planar; Pyridazine (B1198779) ring is non-planar; N—H⋯O hydrogen bonds form dimers; Dimers linked by C—H⋯O interactions. | nih.gov |

| 6-(2,5-dichlorothiophen-3-yl)-2-methoxy-4-(4-methoxyphenyl)pyridine-3-carbonitrile | Orthorhombic | Pbcn | Dihedral angles between pyridine, thiophene, and methoxyphenyl rings are 36.66° and 40.18°; Intermolecular C–H···O/N, π···π, and Cl···π interactions consolidate a 3D network. | researchgate.net |

| 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide | Orthorhombic | Pca21 | Asymmetric unit consists of two independent molecules. | semanticscholar.org |

Mechanistic Investigations of Molecular Interactions and Biological Target Modulation

In Vitro Studies on Specific Enzyme Systems

Aldose Reductase Enzyme Inhibition Studies (focus on molecular interaction)

Aldose reductase (ALR2) is the primary enzyme in the polyol pathway, which becomes particularly active during hyperglycemic conditions. nih.gov The enzyme catalyzes the reduction of glucose to sorbitol, and the accumulation of sorbitol leads to osmotic stress and has been implicated in the long-term complications of diabetes. nih.govnih.gov Consequently, ALR2 is a significant therapeutic target, and its inhibition is a key strategy for managing these complications. nih.gov

Kinase Pathway Modulation (e.g., JNK1 pathway)

The c-Jun N-terminal kinases (JNKs) are a family of stress-activated protein kinases that play a critical role in regulating cellular processes like proliferation and apoptosis. bue.edu.egacs.org The JNK1 pathway, in particular, has been identified as a promising molecular target in various diseases. Research into 3,6-disubstituted pyridazine (B1198779) derivatives has demonstrated their potential to modulate this pathway. bue.edu.egacs.orgacs.org

One study on a novel pyridazine derivative, compound 9e, revealed its capability to downregulate the gene expression of JNK1. acs.org At a molecular level, this compound was also shown to reduce the cellular levels of the phosphorylated, active form of JNK1. acs.orgacs.orgnih.gov This inhibition has downstream consequences, leading to a reduction in the levels of its target proteins, c-Jun and c-Fos. acs.orgnih.gov Molecular docking simulations were performed to understand the binding mode of this class of compounds within the ATP binding pocket of JNK1. acs.orgnih.gov The analysis showed that the pyridazine core could form key molecular interactions with residues in the JNK1 binding pocket, such as a dual hydrogen bond with the hinge region residue Met111 and another hydrogen bond with the catalytic Lys55. nih.gov These interactions stabilize the compound within the active site, competitively inhibiting ATP binding and preventing the kinase from phosphorylating its substrates.

Table 1: Effect of Pyridazine Derivative (9e) on JNK1 Pathway Components

| Target | Observed Effect | Mechanism |

|---|---|---|

| JNK1 Gene Expression | Downregulation (47.3% reduction) acs.org | Transcriptional level inhibition |

| Phosphorylated JNK1 (p-JNK1) | Reduced protein levels acs.orgacs.org | Inhibition of JNK1 activation |

| c-Jun | Reduced levels acs.orgnih.gov | Inhibition of downstream target |

| c-Fos | Reduced levels acs.orgnih.gov | Inhibition of downstream target |

Cyclooxygenase (COX) Isoform Interaction Studies

Cyclooxygenase (COX) is the key enzyme in the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation. nih.gov There are two main isoforms: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is inducible and plays a major role in inflammatory processes. nih.gov The pyridazine nucleus has emerged as a promising scaffold for the development of selective COX-2 inhibitors. nih.govnih.gov

In vitro inhibition assays have shown that many pyridazine derivatives exhibit a clear preference for inhibiting COX-2 over COX-1. nih.gov For example, one study found that compound 6b, a pyridazine derivative, had an IC50 value of 0.18 µM for COX-2, which was more potent than the reference drug celecoxib (B62257) (IC50 = 0.35 µM). nih.gov The selectivity index (SI = IC50 COX-1/IC50 COX-2) for this compound was 6.33, indicating a significant preference for COX-2. nih.gov Molecular docking studies have been instrumental in explaining this selectivity. nih.govcu.edu.eg The active site of COX-2 has a larger side pocket compared to COX-1. nih.gov The structure of pyridazinone derivatives allows them to fit into this side pocket, where they can form specific interactions. Docking analyses revealed that the selectivity of these compounds can be attributed to their ability to interact with essential amino acids in the COX-2 active site, such as His90, Arg120, Tyr355, and Ser530. nih.govmdpi.com These interactions, which are not as favorable in the more constricted COX-1 active site, rationalize the observed potency and selectivity. nih.govcu.edu.eg

Table 2: In Vitro COX Inhibition Data for Representative Pyridazine Derivatives

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) | Reference |

|---|---|---|---|---|

| Compound 4c | 1.25 | 0.26 | 4.81 | nih.gov |

| Compound 6b | 1.14 | 0.18 | 6.33 | nih.gov |

| Celecoxib (Reference) | 4.13 | 0.35 | 11.8 | nih.gov |

| Indomethacin (Reference) | 0.25 | 0.50 | 0.50 | nih.gov |

Cholinesterase Interaction Studies

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are serine hydrolase enzymes responsible for the breakdown of the neurotransmitter acetylcholine. nih.gov Inhibition of these enzymes is a key therapeutic strategy. The pyridazinone nucleus has been identified as a promising scaffold for developing cholinesterase inhibitors. nih.govmdpi.com

Studies on 6-substituted-3(2H)-pyridazinone derivatives have shown inhibitory activity against both AChE and BChE. nih.govnih.gov Often, these compounds exhibit a better activity profile against BChE. nih.gov For instance, one derivative, compound VI2a, was identified as a dual inhibitor, showing 25.02% inhibition against AChE and 51.70% inhibition against BChE at a concentration of 100 µg/ml. nih.gov Molecular docking studies suggest that pyridazinone derivatives can fit within the active site gorge of these enzymes. nih.govsemanticscholar.org The ability of these compounds to adopt favorable conformations allows them to engage in key interactions with residues in the active site, such as π-π interactions with Trp286 and hydrogen bonds with Ser293 in AChE. semanticscholar.org The unique structure of the pyridazine ring, with its two adjacent nitrogen atoms, influences its electronic distribution and reactivity, which can enhance its molecular interactions and biological activity within the cholinesterase active site. mdpi.com

Receptor Binding and Signaling Pathway Probing (in vitro/cellular level, without clinical context)

Ligand-Receptor Interaction Profiling

The pyridazinone core is a versatile heterocyclic moiety that has been investigated for its interaction with a wide array of biological targets beyond enzymes, including G-protein coupled receptors. nih.govnih.gov The core can act as a bio-isosteric replacement for other cyclic structures, such as the phthalazine (B143731) ring in hydralazine, to interact with various receptors. nih.gov

Investigation of Cellular Pathway Influence (e.g., PARP-1 inhibition)

There is currently no available scientific literature detailing the influence of 6-(thiophen-3-yl)pyridazin-3(2H)-one on cellular pathways, including but not limited to PARP-1 inhibition. The pyridazinone core is, however, a known scaffold in the development of various enzyme inhibitors, including PARP inhibitors. Further research would be required to determine if the thiophen-3-yl substitution at the 6-position confers any PARP-1 inhibitory activity or influences other cellular signaling cascades.

Structure-Mechanism Relationships

Elucidation of Molecular Recognition Features

Specific molecular recognition features for this compound have not been elucidated in the currently available literature. In general, the molecular recognition of pyridazinone derivatives is influenced by the hydrogen bonding capabilities of the pyridazinone ring and the nature of the substituents. The thiophene (B33073) ring in this compound could potentially engage in various non-covalent interactions, such as pi-stacking and hydrophobic interactions, which would be critical for its binding to a biological target. The precise nature of these interactions remains to be determined through experimental or computational studies.

Mapping Binding Sites and Key Residues

As there is no identified biological target for this compound, no binding site mapping or identification of key interacting residues has been performed. Such studies are contingent on the discovery of a specific protein or enzyme with which this compound interacts.

Development of Assays for Molecular Interaction Profiling

Cell-Free Enzymatic Assays

No specific cell-free enzymatic assays have been developed for profiling the molecular interactions of this compound. The development of such assays would first require the identification of a relevant enzyme target. Should a target be identified, a variety of assay formats, such as fluorescence-based, absorbance-based, or radiometric assays, could be adapted to quantify the compound's inhibitory or activating effects.

Cell-Based Reporter Assays

There are no reports of cell-based reporter assays being used to investigate the activity of this compound. Reporter gene assays are powerful tools for studying the modulation of specific cellular pathways. If this compound were found to affect a particular signaling pathway, a reporter assay could be developed by placing a reporter gene (e.g., luciferase or β-galactosidase) under the control of a response element for that pathway. This would allow for the quantification of the compound's effect on pathway activation or inhibition within a cellular context.

Applications in Chemical Research and Materials Science Excluding Clinical

Building Blocks for Complex Heterocyclic Systems

The reactivity of the pyridazinone ring, coupled with the electronic characteristics of the thiophene (B33073) moiety, makes 6-(thiophen-3-yl)pyridazin-3(2H)-one a valuable precursor in organic synthesis. Researchers utilize this compound to construct larger, more intricate heterocyclic frameworks, including fused and polycyclic systems, which are of interest in various fields of chemistry.

Synthesis of Fused Ring Systems